5-(chloromethyl)-2-ethyl-1H-imidazole
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Overview
Description
5-(Chloromethyl)-2-ethyl-1H-imidazole: is a heterocyclic organic compound that features an imidazole ring substituted with a chloromethyl group at the 5-position and an ethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(chloromethyl)-2-ethyl-1H-imidazole typically involves the chloromethylation of 2-ethyl-1H-imidazole. One common method is the reaction of 2-ethyl-1H-imidazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde is protonated, making the carbon more electrophilic and facilitating the attack by the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processing to optimize reaction efficiency and yield. This method allows for better control of reaction conditions, leading to higher selectivity and product quality .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group in 5-(chloromethyl)-2-ethyl-1H-imidazole can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, and various substituted imidazoles.
Oxidation Products: Oxidation can lead to the formation of imidazole derivatives with additional functional groups.
Scientific Research Applications
Chemistry: 5-(Chloromethyl)-2-ethyl-1H-imidazole is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its imidazole ring is a common motif in many biologically active molecules, including antifungal agents and enzyme inhibitors .
Industry: The compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it useful in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-2-ethyl-1H-imidazole depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .
Comparison with Similar Compounds
5-(Chloromethyl)isoxazole: This compound has a similar chloromethyl group but features an isoxazole ring instead of an imidazole ring.
5-Chloromethyl-2-methoxy-benzaldehyde: This compound has a similar chloromethyl group but features a benzaldehyde structure.
Uniqueness: 5-(Chloromethyl)-2-ethyl-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C6H9ClN2 |
---|---|
Molecular Weight |
144.60 g/mol |
IUPAC Name |
5-(chloromethyl)-2-ethyl-1H-imidazole |
InChI |
InChI=1S/C6H9ClN2/c1-2-6-8-4-5(3-7)9-6/h4H,2-3H2,1H3,(H,8,9) |
InChI Key |
AHNLZBSBFPWTFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(N1)CCl |
Origin of Product |
United States |
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